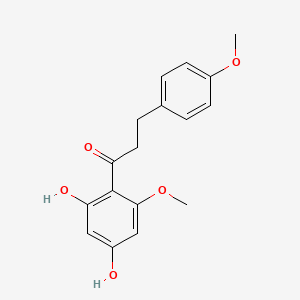

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone

説明

特性

IUPAC Name |

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAQUVXWXIVPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348414 | |

| Record name | 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75679-58-2 | |

| Record name | 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydrogenation of 2',4'-Dihydroxy-4,6'-dimethoxychalcone

The most documented and efficient preparation method involves the catalytic hydrogenation of the corresponding chalcone precursor, 2',4'-dihydroxy-4,6'-dimethoxychalcone, to yield the dihydrochalcone.

- Catalyst: 5% Palladium on activated carbon (Pd/C)

- Solvent: Ethyl acetate

- Temperature: Approximately 20°C

- Pressure: Around 12929 Torr (approximately 17 atm)

- Reaction Time: 1.5 hours

- Yield: Approximately 40.2%

This method is described in detail in the Journal of Medicinal Chemistry (2008) by Aponte et al., highlighting the selective hydrogenation of the α,β-unsaturated ketone moiety to the saturated ketone in the dihydrochalcone structure.

Alternative Synthetic Routes

While the hydrogenation method is predominant, other synthetic approaches have been reported, including:

- Claisen-Schmidt Condensation followed by selective methylation and reduction steps to introduce methoxy groups and saturate the chalcone double bond.

- Reduction with Sodium Borohydride (NaBH4) in protic solvents to reduce chalcone intermediates, although this method may require careful control to prevent over-reduction or side reactions.

- Biocatalytic Reduction using specific enzymes or microbial strains, which can offer stereoselective hydrogenation under mild conditions, though these methods are less common in industrial synthesis.

Detailed Reaction Data Table

| Step | Reagents/Conditions | Outcome/Notes | Yield (%) |

|---|---|---|---|

| 1. Chalcone Synthesis | Claisen-Schmidt condensation (aldehyde + acetophenone derivatives) | Formation of 2',4'-dihydroxy-4,6'-dimethoxychalcone | Variable (typically 60-80%) |

| 2. Catalytic Hydrogenation | 5% Pd/C, H2, ethyl acetate, 20°C, 12929 Torr, 1.5 h | Saturation of α,β-unsaturated bond to dihydrochalcone | 40.2 |

| 3. Purification | Chromatography or recrystallization | Isolation of pure 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone | - |

Research Findings and Analytical Data

- The hydrogenation process shows high selectivity for the double bond reduction without affecting the phenolic hydroxyl groups or methoxy substituents.

- The reaction conditions are mild, avoiding decomposition or demethylation.

- The product has been characterized by NMR, mass spectrometry, and crystallography confirming the structure and purity.

- Crystallographic data (CCDC 287513) confirm the molecular conformation and substitution pattern, supporting the synthetic route's effectiveness.

Summary of Preparation Method Advantages

| Aspect | Details |

|---|---|

| Selectivity | High, due to Pd/C catalyst and controlled conditions |

| Mild Conditions | Room temperature and moderate hydrogen pressure |

| Scalability | Suitable for scale-up in pharmaceutical synthesis |

| Purity | High, facilitated by straightforward purification |

化学反応の分析

Types of Reactions: 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

科学的研究の応用

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is a naturally occurring dihydrochalcone found in organisms such as Iryanthera sagotiana and Iryanthera hostmannii . Research has explored its potential pharmacological applications, particularly in cancer treatment and as an anti-inflammatory agent .

Anti-Cancer Applications

Inhibition of Breast Cancer Cell Growth: A study has indicated that 2′,4-Dihydroxy-4′,6′-dimethoxy chalcone (DDC) isolated from Chromolaena tacotana can inhibit breast cancer cell growth through autophagy and mitochondrial apoptosis .

Cytotoxic Activity: 2′,4-Dihydroxy-4′,6′-Dimethoxychalcone has demonstrated cytotoxic activity against breast cancer cells . The concentration required to reduce cell viability by 50% (IC50) was determined by treating cells with varying concentrations of DDC and measuring absorbance .

Cell Cycle Progression: Studies on the effects of 2′,4-Dihydroxy-4′,6′-dimethoxychalcone on cell cycle progression in breast cancer cells showed that the compound influences the cell cycle . Combretastatin A-4, Doxorubicin, and Paclitaxel were used as positive controls for G2/M and G0/G1 cell cycle arrest, respectively .

Anti-Inflammatory Activity

Inhibition of Inflammatory Mediators: Research suggests that 4',6'-dihydroxy-2',4-dimethoxy-5'-(2''-hydroxybenzyl)dihydrochalcone and 4',6'-Dihydroxy-2',4-dimethoxydihydrochalcone possess anti-inflammatory activity by inhibiting the release or synthesis of various inflammatory mediators .

Anti-Diabetic Potential

Hypoglycemic Effect: Studies have explored the hypoglycemic effects of chalcone derivatives. In male mice with type 2 diabetes, 2′, 4′-dihydroxy-4-methoxydihydrochalcone (DMC-2) exhibited a hypoglycemic effect comparable to that of metformin at doses of 200–300 mg/kg/day .

Anti-Bacterial Applications

Several chalcone derivatives have demonstrated activity against Gram-positive and Gram-negative bacterial species . 3,2′-Dihydroxy-2,4,4′,6′-tetramethoxychalcone, 2′-hydroxy-2,4,4′,6′-tetramethoxychalcone and 2′-hydroxy-2,3,4,4′,6′-pentamethoxychalcone were shown to be active against Staphylococcus aureus .

Spectroscopic Data

The following tables summarize the NMR data for 2',4-Dihydroxy-4,6-dimethoxydihydrochalcone :

Table 1: NMR data for 2′,4-Dihydroxy-4′,6′-Dimethoxy-Chalcone

| Position | NMR | Displacement Analysis |

|---|---|---|

| δH (J in Hz) | δC (ppm) | |

| C-1 | 127.1 | |

| C-2 | 7.64 (2H, dd, J = 2.4 Hz) | 130.5 |

| C-3 | 6.94 (2H, dd, J = 2.4 Hz) | 115.93 |

| C-4 | 159.83 | |

| C-5 | 6.94 (2H, dd, J = 2.4 Hz) | 115.93 |

| C-6 | 7.64 (2H, dd, J = 2.4 Hz) | 130.5 |

| C-α | 7.78 (1H, d, J = 15.5 Hz) | 124.15 |

Table 2: NMR data for 4',6'-Dihydroxy-2',4-dimethoxydihydrochalcone (2)

| Position | * δ 1H (J Hz) | δ 13C (DEPT) |

|---|---|---|

| 1 | 133.72 (C) | |

| 2 | 7.18 m | 129.37 (CH) |

| 3 | 6.87 dd (2.07, 6.6) | 113.87 (CH) |

| 4(OCH3) | 3.82s | 157.88 (C) |

作用機序

The mechanism by which 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone exerts its effects involves its interaction with cellular targets. The compound may bind to specific proteins or enzymes within cancer cells, leading to cell death or inhibition of cell growth. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with key cellular processes such as DNA replication and cell division.

類似化合物との比較

Comparison with Structurally Similar Dihydrochalcones

Structural and Functional Analogues

The following dihydrochalcones share core structural similarities but differ in substituent positions, leading to varied bioactivities:

Structure-Activity Relationship (SAR) Insights

- Hydroxyl Groups: Hydroxyls at 2' and 4' (target compound) enhance 5-LO inhibition, likely through hydrogen bonding in enzyme active sites . 6'-OH (calomelanone) correlates with broad-spectrum cytotoxicity, particularly in leukemia and hepatocellular carcinoma . A 4'-OH (phloretin) reduces apoptotic activity, suggesting steric hindrance or unfavorable electronic effects .

- Methoxy Groups: Methoxy groups at 4 and 6' (target compound) improve lipophilicity, aiding membrane permeability for anti-inflammatory activity . 4,4'-Dimethoxy substitution (calomelanone) enhances stability and binding to TRAIL receptors in cancer cells .

- Dihydro vs.

Anti-inflammatory Activity

- Target Compound : IC₅₀ of 9.6–12.2 μM against 5-LO, outperforming benzylated dihydrochalcones (e.g., MF-15, IC₅₀ = 3.4 μM) in multi-pathway inhibition .

- Calomelanone: Less studied for inflammation but shows moderate anti-inflammatory effects via NO reduction in macrophages .

Anticancer Activity

- Target Compound: Limited direct cytotoxicity data but structurally analogous to active chalcones in TRAIL-mediated apoptosis .

- Calomelanone: Induces apoptosis in HepG2 cells (50% viability reduction at 48 hours) and synergizes with TRAIL (88.2% apoptosis in prostate cancer) .

- Phloretin : Weak activity (12.5% apoptosis at 100 μM), highlighting the detrimental effect of 4'-OH .

Antioxidant Activity

- Target Compound: Methoxy and hydroxyl groups contribute to radical scavenging, though less potent than flavonoids like quercetin .

- Uvangoletin : Moderate antioxidant capacity due to trihydroxy substitution .

生物活性

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone (C₁₇H₁₈O₅) is a member of the flavonoid family, specifically classified as a dihydrochalcone. This compound is characterized by its unique hydroxyl and methoxy substitutions, which enhance its biological activity and potential therapeutic applications. It has been isolated from various plant sources, including Iryanthera juruensis and Iryanthera sagotiana, and exhibits a molecular weight of approximately 302.32 g/mol.

Anti-Inflammatory Properties

Research has demonstrated that this compound possesses significant anti-inflammatory activity. In experiments assessing its effects on edema formation, the compound showed notable inhibitory effects comparable to standard anti-inflammatory drugs like phenylbutazone. At a dosage of 1 mg/ear, it effectively reduced inflammation across various time points.

Anticancer Activity

This compound has also been investigated for its cytotoxic properties against cancer cell lines. Specifically, it has been shown to enhance TRAIL-mediated apoptosis in prostate cancer cells (LNCaP), indicating its potential role in cancer chemoprevention. The cytotoxicity was evaluated using MTT and LDH assays, highlighting its ability to augment TRAIL-induced cell death .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

- Induction of Apoptosis : It enhances apoptotic pathways in cancer cells through the activation of TRAIL receptors.

- Antioxidant Activity : Like many flavonoids, this compound may exhibit antioxidant properties that contribute to its protective effects against cellular damage.

Comparative Analysis with Similar Compounds

The following table summarizes some similar compounds and their unique features compared to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone | Dihydrochalcone | Strong anticancer activity |

| Dihydroquercetin | Flavonoid derivative | Potent antioxidant properties |

| Pinocembrin | Flavonoid | Neuroprotective effects |

| Luteolin | Flavonoid | Anti-inflammatory and anticancer effects |

The distinct arrangement of hydroxyl and methoxy groups in this compound contributes to its unique biological profile, making it a subject of ongoing research for therapeutic applications.

Study on Anti-inflammatory Activity

A study published in Pharmacology found that the compound exhibited significant anti-inflammatory effects when tested on animal models. The results indicated a reduction in edema comparable to traditional anti-inflammatory medications.

Study on Anticancer Effects

In another study focused on prostate cancer cells, treatment with this compound resulted in a marked increase in apoptosis rates when combined with TRAIL therapy. This suggests potential for use in combination therapies for cancer treatment .

Synthesis and Isolation

The synthesis of this compound can be achieved through various chemical methods that allow for the production of derivatives with enhanced biological properties. Techniques such as spectral methods (NMR) have been employed for its isolation and characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。